molecular formula C26H33N3O4 B5084525 N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide

N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide

Cat. No. B5084525
M. Wt: 451.6 g/mol
InChI Key: ULQNLUPKKNRALY-UHFFFAOYSA-N
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Description

N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide, also known as AZD5363, is a small molecule inhibitor that has been developed as a potential anti-cancer drug. It is a member of the class of drugs known as AKT inhibitors, which target the AKT signaling pathway that is often dysregulated in cancer cells.

Mechanism of Action

N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide inhibits the activity of AKT, a protein kinase that is involved in cell growth, survival, and metabolism. AKT is often overactive in cancer cells, leading to increased cell proliferation and survival. By inhibiting AKT, N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide blocks these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide has been shown to have other biochemical and physiological effects. For example, it has been reported to improve insulin sensitivity and glucose uptake in skeletal muscle cells, suggesting a potential role in the treatment of diabetes. It has also been shown to enhance the efficacy of radiation therapy in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide is its specificity for AKT, which reduces the risk of off-target effects. However, like many small molecule inhibitors, it can be challenging to achieve sufficient drug concentrations in vivo. Additionally, the development of resistance to AKT inhibitors is a potential limitation that may need to be addressed in future studies.

Future Directions

There are several potential future directions for research on N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide. One area of interest is the identification of biomarkers that can predict response to the drug in cancer patients. Another potential direction is the exploration of combination therapies that may enhance the efficacy of N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide. Finally, further studies are needed to investigate the potential role of N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide in the treatment of other diseases, such as diabetes.

Synthesis Methods

The synthesis of N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide has been described in several publications. One approach involves the reaction of 4-methoxybenzoyl chloride with 2-aminobenzamide to form 2-[(4-methoxybenzoyl)amino]benzamide. This compound is then reacted with 1-(1-azepanylcarbonyl)-2-methylpropylamine to yield N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide.

Scientific Research Applications

N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and prostate cancer. It has shown promising results in inhibiting the growth and survival of cancer cells in vitro and in vivo. Clinical trials are currently underway to evaluate the safety and efficacy of N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide in cancer patients.

properties

IUPAC Name

N-[1-(azepan-1-yl)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O4/c1-18(2)23(26(32)29-16-8-4-5-9-17-29)28-25(31)21-10-6-7-11-22(21)27-24(30)19-12-14-20(33-3)15-13-19/h6-7,10-15,18,23H,4-5,8-9,16-17H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQNLUPKKNRALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(Azepan-1-YL)-3-methyl-1-oxobutan-2-YL]-2-(4-methoxybenzamido)benzamide

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